![molecular formula C7H15N3O2S B12564873 S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine CAS No. 174827-41-9](/img/structure/B12564873.png)
S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine: is a sulfur-containing amino acid derivative It is structurally related to L-cysteine, with a unique modification that includes an aminoethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine typically involves the reaction of L-cysteine with an appropriate aminoethylidene precursor under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds or sulfoxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or sulfides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or disulfides, while reduction may produce thiols or sulfides .
Scientific Research Applications
Chemistry: S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine is used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with unique properties .
Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides and proteins to investigate the effects of specific modifications on their activity and stability .
Medicine: This compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in modulating enzyme activity and as a potential drug candidate for various diseases .
Industry: In industrial processes, this compound is used as an additive in the production of polymers and other materials. Its unique chemical properties make it valuable for enhancing the performance of these products .
Mechanism of Action
The mechanism of action of S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This compound may also participate in redox reactions, influencing cellular processes related to oxidative stress and signaling pathways .
Comparison with Similar Compounds
S-Aminoethyl-L-cysteine: This compound is structurally similar but lacks the aminoethylidene group.
S-Ethyl-L-cysteine: This derivative has an ethyl group instead of an aminoethylidene group.
Uniqueness: S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
174827-41-9 |
|---|---|
Molecular Formula |
C7H15N3O2S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C7H15N3O2S/c1-5(8)10-2-3-13-4-6(9)7(11)12/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12)/t6-/m0/s1 |
InChI Key |
KQPLTXABUXNVDD-LURJTMIESA-N |
Isomeric SMILES |
CC(=NCCSC[C@@H](C(=O)O)N)N |
Canonical SMILES |
CC(=NCCSCC(C(=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


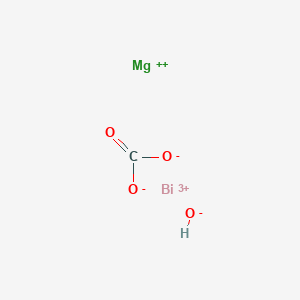
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
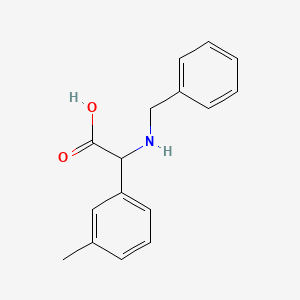
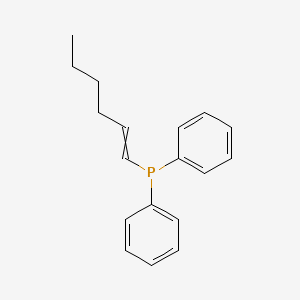
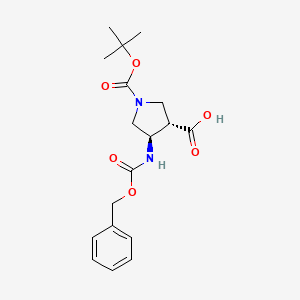
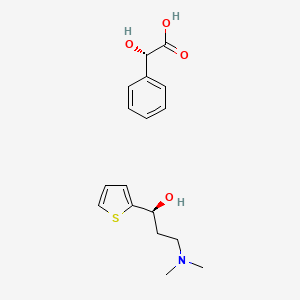
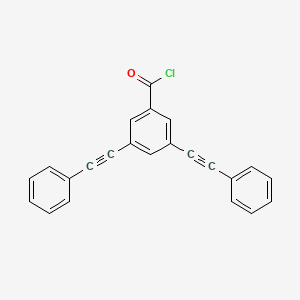

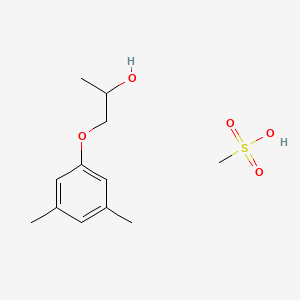
![Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B12564840.png)
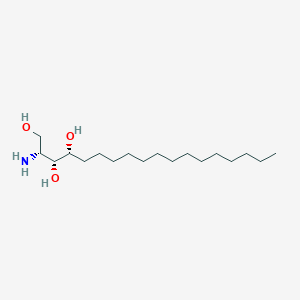
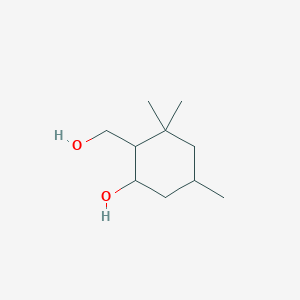
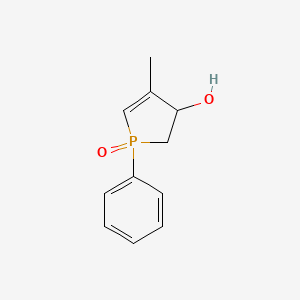
![2'-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9'-xanthene]](/img/structure/B12564870.png)
